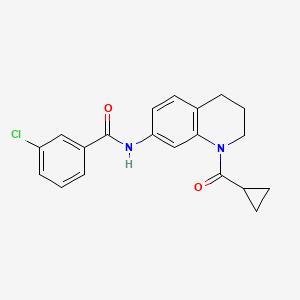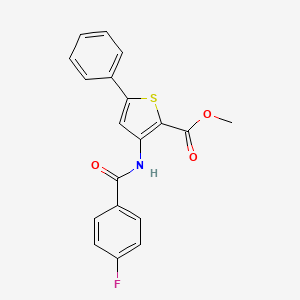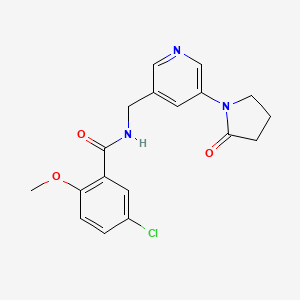![molecular formula C21H25N5O2S B2799449 N-cyclohexyl-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896314-57-1](/img/structure/B2799449.png)
N-cyclohexyl-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H25N5O2S and its molecular weight is 411.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit enzymes such asEnoyl ACP Reductase and DHFR Enzyme . These enzymes play crucial roles in bacterial fatty acid synthesis and DNA synthesis, respectively .
Mode of Action
This interaction could potentially inhibit the activity of the target enzymes, leading to the disruption of essential biological processes .
Biochemical Pathways
The compound’s interaction with its targets could affect several biochemical pathways. For instance, inhibition of Enoyl ACP Reductase would disrupt fatty acid synthesis, while inhibition of DHFR Enzyme would interfere with DNA synthesis . The downstream effects of these disruptions could include impaired cell growth and replication.
Pharmacokinetics
They are metabolized in the liver and excreted primarily through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action would likely include the disruption of essential biological processes such as fatty acid synthesis and DNA synthesis. This could lead to cell death, particularly in bacterial cells .
Propiedades
IUPAC Name |
N-cyclohexyl-2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S/c1-28-18-12-6-5-11-17(18)20-23-24-21(26(20)25-13-7-8-14-25)29-15-19(27)22-16-9-3-2-4-10-16/h5-8,11-14,16H,2-4,9-10,15H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQVEEXREWHLRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidine](/img/structure/B2799368.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2799369.png)
![4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2799370.png)



![2-{3-[2-(Benzyloxy)phenyl]propyl}pyridine](/img/structure/B2799379.png)
![2-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2799381.png)



![Methyl 3-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]phenyl ether](/img/structure/B2799387.png)

